(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[[6-(4-fluorophenoxy)pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S/c16-10-2-4-11(5-3-10)21-13-6-1-9(8-17-13)7-12-14(19)18-15(20)22-12/h1-8H,(H,18,19,20)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDLPKFTRFIAAL-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=C3C(=O)NC(=O)S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are known for their diverse pharmacological properties, including antihyperglycemic, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 295.32 g/mol. The presence of the fluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.
Thiazolidinediones typically exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This activation leads to:
- Regulation of glucose metabolism : Enhancing insulin sensitivity.
- Anti-inflammatory effects : Modulating inflammatory pathways.
- Antioxidant properties : Reducing oxidative stress by inhibiting lipid peroxidation.
Antioxidant Activity
Research has indicated that thiazolidinedione derivatives can inhibit lipid peroxidation and exhibit antioxidant activity. In a study assessing various derivatives, compounds showed inhibition rates between 7.7% to 76.3% against soybean lipoxygenase, an enzyme involved in the inflammatory process .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer). The IC50 values for these cell lines ranged from 10 to 50 µM, indicating a promising potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 | 20 | Induction of apoptosis via caspase activation |
| HeLa | 25 | Inhibition of BAG3 protein expression |
Inhibition of Lipoxygenase
The compound’s ability to inhibit lipoxygenase activity is noteworthy. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are mediators of inflammation. The inhibition observed suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antihyperglycemic Effects : In diabetic models, thiazolidinedione derivatives have shown efficacy in lowering blood glucose levels by enhancing insulin sensitivity. This effect is mediated through PPAR-gamma activation which improves glucose uptake in adipose tissue.
- Anti-inflammatory Studies : A recent study evaluated various thiazolidinedione derivatives for their anti-inflammatory properties using animal models. The results indicated that these compounds significantly reduced inflammation markers compared to control groups .
Scientific Research Applications
Antioxidant Activity
Thiazolidine derivatives, including (5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione, have been studied for their antioxidant properties. Research indicates that these compounds can effectively scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as diabetes and cancer . The antioxidant capacity is often assessed through various assays measuring radical scavenging activity.
Antimicrobial Activity
Studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against common pathogens like Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Thiazolidine derivatives are also being explored for their anti-inflammatory effects. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of thiazolidine derivatives has been a subject of investigation. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Synthesis of Thiazolidine Derivatives
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione under acidic or basic conditions. The synthetic routes often focus on optimizing yield and purity while ensuring the preservation of biological activity.
Table 1: Synthetic Pathways for Thiazolidine Derivatives
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aldehyde + Thiazolidine | Acidic medium | 85 |
| 2 | Cyclization | Heat | 90 |
| 3 | Purification | Recrystallization | 95 |
Study on Antioxidant Properties
In a study published in "Pharmaceutical Chemistry Journal," twelve new phenolic derivatives of thiazolidine-2,4-dione were synthesized and evaluated for their antioxidant capacity. Among them, specific compounds exhibited radical scavenging activities comparable to established antioxidants . This highlights the potential for developing new therapeutic agents aimed at oxidative stress-related conditions.
Investigation of Antimicrobial Activity
A recent article detailed the synthesis of novel thiazolidine derivatives and their evaluation against various microbial strains. The findings indicated that certain derivatives displayed promising antimicrobial activity with MIC values significantly lower than traditional antibiotics . This suggests their potential use in treating resistant infections.
Evaluation of Anti-inflammatory Effects
Research focusing on the anti-inflammatory effects of thiazolidine derivatives revealed that they could inhibit the expression of inflammatory markers in vitro. This opens avenues for their application in treating chronic inflammatory diseases such as arthritis and asthma .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structure can be compared to other TZD derivatives with variations in substituents and core heterocycles:
- Electronic Effects: Fluorine substituents enhance electronegativity and metabolic stability. The target compound’s 4-fluorophenoxy group likely improves PPARγ binding compared to non-fluorinated analogs like SMI-IV-3 (-4.0 docking score) .
- Steric Effects : The pyridinylmethylidene group in the target compound may facilitate stronger π-π stacking with receptor aromatic residues compared to benzylidene or indole substituents in other derivatives .
Physicochemical Properties
- Crystallinity: Hydrated crystalline forms (e.g., ) improve stability and bioavailability. The target compound’s fluorophenoxy group may enhance crystallinity compared to amorphous analogs .
- Solubility : Pyridine-containing TZDs typically exhibit better aqueous solubility than purely aromatic derivatives due to increased polarity .
Stability and Impurity Profiles
- The 4-fluorophenoxy group in the target compound reduces oxidative degradation compared to hydroxylated analogs (e.g., SMI-IV-2 with a 4-hydroxyphenyl group) .
- Impurity II (5-(4-fluorobenzyl)-TZD) in pioglitazone synthesis underscores the importance of reaction optimization to avoid fluorinated byproducts .
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
The synthesis of thiazolidinedione derivatives typically involves multi-step reactions requiring precise control of temperature (60–100°C), solvent selection (e.g., DMF or chloroform), and catalysts (e.g., piperidine for Knoevenagel condensation). For example, the introduction of the fluorophenoxy group may require anhydrous conditions to avoid side reactions. Monitoring via TLC and purification through column chromatography (silica gel, hexane/ethyl acetate gradient) can enhance purity. Yield optimization often depends on stoichiometric ratios of precursors like pyridine-3-carbaldehyde and 4-fluorophenol derivatives .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm regioselectivity of the methylidene group and fluorophenoxy substitution (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peaks matching theoretical values).
- HPLC : Purity assessment (>95%) using C18 reverse-phase columns with UV detection at 254 nm .
Intermediate: How can researchers evaluate its potential biological activity in vitro?
Methodological Answer:
- Hypolipidemic activity : Assay 3T3-L1 adipocytes for lipid accumulation inhibition (e.g., Oil Red O staining) at concentrations of 10–50 μM, comparing to rosiglitazone as a positive control .
- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potency .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC values, supported by flow cytometry for apoptosis detection .
Advanced: How can contradictory data on biological activity be resolved?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability . For example:
- Fluorophenoxy vs. methoxy substituents : Fluorine’s electron-withdrawing properties may enhance metabolic stability but reduce solubility, affecting bioavailability .
- Assay conditions : Varying serum concentrations in cell culture media can alter compound efficacy. Validate results using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
- Data normalization : Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .
Advanced: What strategies are recommended for in vivo pharmacokinetic studies?
Methodological Answer:
- Animal models : Administer the compound orally (10–50 mg/kg) in Sprague-Dawley rats to measure plasma half-life (t) via LC-MS/MS. Compare bioavailability to intraperitoneal injection .
- Metabolite identification : Use liver microsomes and UPLC-QTOF-MS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Tissue distribution : Radiolabel the compound with C and quantify accumulation in target organs (e.g., liver or adipose tissue) .
Advanced: How can computational methods guide mechanistic studies?
Methodological Answer:
- Molecular docking : Simulate binding to PPAR-γ (PDB ID: 3T03) to predict hypolipidemic activity. Focus on hydrogen bonding with Ser289 and hydrophobic interactions with the fluorophenoxy group .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial IC data to design derivatives .
- MD simulations : Analyze stability of the thiazolidinedione ring in aqueous vs. lipid bilayer environments to predict membrane permeability .
Advanced: What are the challenges in assessing compound stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Thiazolidinediones are prone to ring-opening under acidic conditions .
- Light sensitivity : Store solutions in amber vials; assess photostability under UV light (320–400 nm) for 24 hours .
- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and identify polymorphic transitions affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
